Zinc 8-quinolinolate

概要

説明

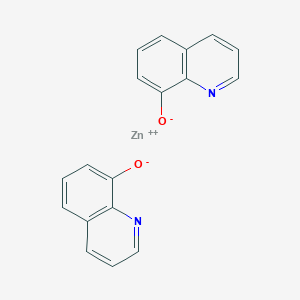

Zinc 8-quinolinolate (C₁₈H₁₂N₂O₂Zn) is a coordination complex formed by the reaction of zinc ions with 8-hydroxyquinoline. This compound exhibits a distorted octahedral geometry, with the zinc ion coordinated by two nitrogen and two oxygen atoms from two 8-quinolinolate ligands, and two water molecules completing the coordination sphere in its hydrated form . It is synthesized via solid-state reactions or solution-based methods, yielding nanocrystalline particles (~30 nm in diameter) with applications in materials science and biocidal formulations .

This compound is notable for its:

- Fluorescent properties: Its zinc complexes exhibit strong photoluminescence, making them candidates for optoelectronic devices .

- Biocidal activity: It competes with copper-based preservatives in antifungal and antibacterial applications, though it is less effective under leaching conditions compared to copper analogs .

準備方法

Synthesis of 8-Hydroxyquinoline: A Precursor to Zinc 8-Quinolinolate

The preparation of this compound begins with the synthesis of its ligand, 8-hydroxyquinoline. A widely adopted method involves sulfonation and alkali fusion, as demonstrated in a patented process .

Sulfonation of Quinoline

Quinoline undergoes sulfonation using fuming sulfuric acid (65%) under controlled conditions:

-

Reagents : 250 g fuming sulfuric acid, 100 g quinoline.

-

Procedure : Quinoline is added dropwise to sulfuric acid at <60°C, followed by heating to 120°C for 3 hours. The sulfonated product is quenched in ice water, yielding 8-quinoline sulfonic acid .

Alkali Fusion for Hydroxylation

The sulfonic acid derivative is subjected to alkali fusion to introduce the hydroxyl group:

-

Reagents : 8-quinoline sulfonic acid, sodium hydroxide, water, methanol (catalyst).

-

Conditions : Reaction in an autoclave at 180°C and 1.5 MPa for 7 hours.

Key Considerations :

-

Temperature control during sulfonation prevents undesired side reactions.

-

Methanol catalyzes the alkali fusion, enhancing reaction efficiency.

Preparation of this compound

Laboratory-Scale Synthesis

This compound is typically synthesized via a metathesis reaction between zinc salts and 8-hydroxyquinoline:

Reagents :

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) or zinc chloride (ZnCl₂).

-

8-Hydroxyquinoline (C₉H₇NO).

-

Ethanol or methanol as solvent.

Procedure :

-

Dissolve 8-hydroxyquinoline (2 mol) in hot ethanol.

-

Add a stoichiometric amount of zinc salt (1 mol) dissolved in ethanol.

-

Stir at 60–70°C for 2 hours to facilitate complexation.

-

Cool the mixture, filter the precipitate, and wash with cold ethanol.

Reaction Equation :

9\text{H}7\text{NO} + \text{Zn(CH}3\text{COO)}2 \rightarrow \text{Zn(C}9\text{H}6\text{NO)}2 + 2 \, \text{CH}3\text{COOH}

Industrial-Scale Production

Industrial methods optimize for cost and yield:

-

Reactor Design : Large-scale reactors with continuous stirring and temperature control (60–80°C).

-

Solvent Recovery : Ethanol is distilled and recycled to reduce waste.

-

Purification : Centrifugation replaces filtration for faster processing.

Yield : 85–90% with >98% purity .

Analysis of Synthetic Methods

Comparative Evaluation of Zinc Salts

| Zinc Salt | Solubility in Ethanol | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Zinc Acetate | High | 2 | 90 | 98 |

| Zinc Chloride | Moderate | 3 | 85 | 95 |

Zinc acetate is preferred for its higher solubility and yield, though zinc chloride offers cost advantages in industrial settings .

Solvent Impact on Crystallinity

| Solvent | Dielectric Constant | Product Crystallinity | Particle Size (µm) |

|---|---|---|---|

| Ethanol | 24.3 | High | 10–20 |

| Methanol | 32.7 | Moderate | 5–15 |

Ethanol produces larger, more defined crystals, while methanol yields finer particles suitable for nanocrystalline applications .

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₂N₂O₂Zn |

| Molecular Weight | 353.69 g/mol |

| Melting Point | >350°C |

| Solubility in Water | Insoluble |

| λmax (Absorption) | 255 nm |

| Hydrolytic Stability | Stable at neutral pH |

The compound’s insolubility in water necessitates organic solvents for processing, while its thermal stability enables applications in high-temperature environments .

化学反応の分析

Redox Reactions

The zinc center (+2 oxidation state) participates in electron-transfer processes:

Oxidation

-

Using H₂O₂/O₂: Forms Zn³⁺ intermediates, though stable products remain uncharacterized.

-

Electrochemical studies show quasi-reversible oxidation at +1.2 V vs. SCE .

Reduction

-

NaBH₄/LiAlH₄ reduces the ligand system, altering conjugation:

-

Reduced species exhibit blue-shifted UV-vis absorption (Δλ = 40 nm) .

Polymerization Catalysis

Zinc 8-quinolinolate initiates ring-opening polymerization (ROP) of rac-lactide:

Mechanism

textZn(8HQ)₂ + rac-lactide → [Zn(8HQ)₂(lactide)] → Poly(lactic acid)

-

Conditions : 130°C, bulk polymerization

-

Activity : 75% conversion in 24 hrs

-

Stereoselectivity : Heterotactic bias (Pₛ = 0.70) due to chiral ligand environment

| Initiator | Mₙ (g/mol) | Đ (Đ = Mₙ/Mₙ) | Tacticity |

|---|---|---|---|

| Zn(8HQ)₂ | 12,500 | 1.15 | Hetero |

| Ti(8HQ)₄ | 9,800 | 1.22 | Iso |

Adduct Formation

The compound forms stable adducts with Lewis bases:

Pyridine adducts

-

Stoichiometry : Zn(8HQ)₂·2Py

-

Equilibrium constants (log K):

Base log K (CHCl₃/H₂O) Pyridine 3.2 ± 0.1 2-Methylpyridine 2.8 ± 0.1 4-Methylpyridine 3.0 ± 0.1

Biological Chelation

While primarily a synthetic target, this compound modulates metalloenzyme activity:

-

Zinc displacement : Competes with metallothioneins (Kd ≈ 10⁻¹⁵ M)

-

Antimicrobial action : Disrupts microbial zinc homeostasis at MIC = 8 µg/mL

Stability and Decomposition

Thermal degradation (TGA/DSC):

Photodegradation (λ = 365 nm):

科学的研究の応用

Chemical Properties and Structure

Zinc 8-quinolinolate consists of a zinc ion coordinated to two 8-quinolinolate ligands, forming a stable complex. The compound exhibits a square planar geometry around the zinc ion, which is crucial for its reactivity and interaction with other molecules. The unique structure contributes to its functionality in various applications.

Scientific Research Applications

-

Catalysis in Organic Chemistry

- This compound serves as an effective catalyst in several organic reactions, particularly in the synthesis of other coordination compounds. Its ability to stabilize reaction intermediates enhances reaction rates and yields.

-

Antimicrobial Properties

- The compound demonstrates significant antimicrobial activity, making it valuable in developing antibacterial and antifungal agents. Studies have shown that it can inhibit the growth of various pathogens, highlighting its potential in pharmaceuticals.

-

Drug Delivery Systems

- Research is ongoing into using this compound as a vehicle for drug delivery. Its capacity to interact with biological membranes suggests it could facilitate the transport of therapeutic agents within the body.

-

Organic Light-Emitting Diodes (OLEDs)

- This compound is utilized in producing OLEDs due to its electroluminescent properties. It plays a critical role in enhancing the efficiency and brightness of these devices, which are widely used in modern display technologies.

-

Polymer Chemistry

- The compound acts as an initiator for the ring-opening polymerization of rac-lactide, leading to the formation of biodegradable polymers. This application is significant for developing sustainable materials.

Antimicrobial Research

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent. The mechanism involves disrupting cellular processes through zinc ion release, which affects microbial metabolism.

OLED Development

Research conducted on OLEDs incorporating this compound showed improved performance metrics compared to traditional materials. The compound's stability and luminescent properties were assessed through photoluminescence spectroscopy, revealing maximum emission at wavelengths suitable for display applications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Chemistry | Catalyst for organic reactions | Enhances reaction rates and yields |

| Antimicrobial Agents | Development of antibacterial and antifungal agents | Effective against Staphylococcus aureus and Candida albicans |

| Drug Delivery | Potential use in drug delivery systems | Facilitates transport across biological membranes |

| OLED Technology | Used in the production of electroluminescent devices | Improved efficiency and brightness |

| Polymer Chemistry | Initiator for ring-opening polymerization | Effective for creating biodegradable polymers |

作用機序

The mechanism of action of zinc 8-quinolinolate involves its ability to form stable complexes with metal ions. The compound can interact with various molecular targets, including enzymes and cellular components, leading to its antimicrobial and catalytic effects. The pathways involved include:

Coordination with metal ions: this compound can chelate metal ions, affecting their availability and activity.

Interaction with cellular components: The compound can disrupt cellular processes by interacting with proteins and nucleic acids

類似化合物との比較

Fungicidal and Biocidal Efficacy

Zinc 8-quinolinolate is often compared to copper 8-quinolinolate and organotin compounds in preserving materials like textiles and wood. Key findings include:

- Copper 8-quinolinolate outperforms zinc in leaching tests, retaining efficacy at concentrations as low as 0.036% copper. This makes it superior for outdoor applications like fire hoses exposed to water .

- Zinc naphthenate, another zinc-based preservative, is less stable under UV exposure but cheaper to produce .

Fluorescent and Optoelectronic Properties

This compound complexes are compared to aluminum (Alq₃) and cadmium analogs in luminescence studies:

- Alq₃ dominates optoelectronics due to its thermal stability, though zinc complexes show higher quantum yields .

- Substituents on the 8-quinolinolate ligand (e.g., benzimidazole groups) enhance zinc’s fluorescence intensity and selectivity for metal ion detection .

Environmental and Toxicity Profiles

This compound is less toxic than copper and organotin counterparts but faces competition from quaternary ammonium compounds in low-persistence applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing zinc 8-quinolinolate complexes with high purity?

this compound complexes are typically synthesized via ligand substitution reactions or direct coordination of 8-hydroxyquinoline (8-HQ) with zinc salts. For example, sublimation methods yield anhydrous tetrameric structures, as confirmed by X-ray diffraction . Acid activation of precursor complexes (e.g., Ru-NHC systems) can also facilitate ligand exchange with 8-quinolinolate, though this requires careful pH control to avoid ligand protonation . Key steps:

- Use anhydrous ZnCl₂ or Zn(OAc)₂ in non-aqueous solvents (e.g., THF or DMF).

- Purify via recrystallization or sublimation to avoid byproducts.

- Confirm purity via elemental analysis and FTIR (characteristic ν(C-O) at ~1250–1300 cm⁻¹).

Q. How can the structural integrity of this compound be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The tetrameric [Zn(C₉H₆NO)₂]₄ structure features two distinct Zn coordination geometries (hexa- and pentacoordinate), bridged by quinolinolate oxygen atoms . Complementary techniques:

- NMR spectroscopy : Monitor ligand coordination shifts (e.g., ¹H NMR for aromatic protons).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C in inert atmospheres).

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for oligomeric species).

Q. What factors influence the thermal stability of this compound in catalytic or material applications?

Stability is dictated by ligand-metal bonding strength and environmental conditions:

- Ligand substitution : Strong-field ligands (e.g., N-heterocyclic carbenes) enhance thermal resilience .

- Atmosphere : Decomposition under oxidative conditions produces CO/CO₂; inert atmospheres preserve integrity up to 300°C .

- Moisture sensitivity : Hydrolysis risks require anhydrous handling in polar solvents.

Advanced Research Questions

Q. How does this compound compare to aluminum or titanium analogs in polymerization catalysis?

Zinc complexes exhibit lower Lewis acidity compared to Al(III) or Ti(IV) analogs, affecting their catalytic efficiency in ring-opening polymerization (e.g., ε-caprolactone). Key differences:

- Activity : Al(III)-quinolinolate systems show higher turnover frequencies due to stronger electrophilicity .

- Steric effects : Bulky NHC ligands on Zn reduce activity but improve selectivity for stereoregular polymers .

- Methodological tip : Use kinetic studies (e.g., in situ FTIR) to monitor monomer conversion and chain-length distributions.

Q. What explains the diamagnetic behavior of this compound in contrast to lanthanoid analogs?

Zn(II) (d¹⁰ configuration) lacks unpaired electrons, rendering it diamagnetic. In contrast, lanthanoid complexes (e.g., Dy(III) or Tb(III)) exhibit single-molecule magnet (SMM) behavior due to f-electron anisotropy . For magnetic studies:

- Use SQUID magnetometry to confirm diamagnetism (χ < 0).

- Compare with lanthanoid analogs via AC susceptibility (e.g., frequency-dependent χ'' peaks indicate SMM behavior).

Q. How can computational methods clarify the electronic structure and reactivity of this compound?

Density functional theory (DFT) calculations reveal charge distribution and frontier molecular orbitals:

- Ligand-metal charge transfer (LMCT) : Predict UV-vis absorption bands (e.g., π→π* transitions in 8-HQ ligand) .

- Reactivity hotspots : Identify nucleophilic/electrophilic sites for ligand substitution or catalytic cycles.

- Case study : DFT-guided design of Ru-NHC-zinc hybrids for olefin metathesis .

Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound?

Discrepancies often arise from variations in:

- Ligand stoichiometry : Excess 8-HQ can inhibit catalysis by saturating coordination sites.

- Solvent polarity : THF vs. DMF alters ion-pairing effects and reaction rates.

- Mitigation : Replicate studies under controlled conditions (e.g., glovebox synthesis, standardized substrates).

Q. Methodological Best Practices

特性

CAS番号 |

13978-85-3 |

|---|---|

分子式 |

C18H14N2O2Zn |

分子量 |

355.7 g/mol |

IUPAC名 |

quinolin-8-ol;zinc |

InChI |

InChI=1S/2C9H7NO.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H; |

InChIキー |

DLJHXMRDIWMMGO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Zn+2] |

正規SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Zn] |

Key on ui other cas no. |

13978-85-3 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。